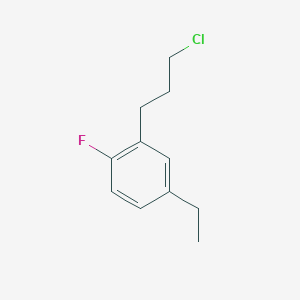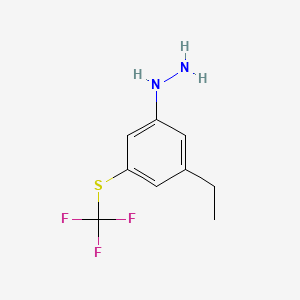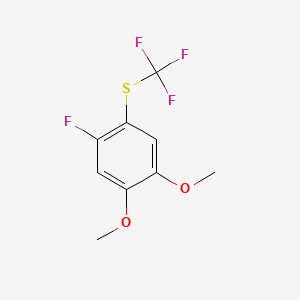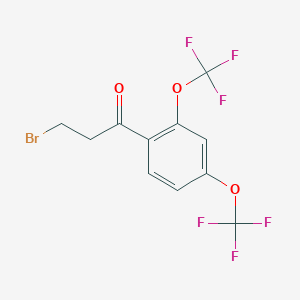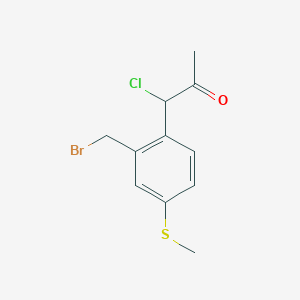![molecular formula C15H15N3 B14063986 Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- CAS No. 87698-96-2](/img/structure/B14063986.png)
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- is a chemical compound with the molecular formula C10H6N2. It is also known by various other names such as malononitrile, benzylidene-, and α-cyanocinnamonitrile . This compound is characterized by the presence of a phenyl group attached to a methylene bridge, which is further connected to a piperidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- typically involves the reaction of benzylidene malononitrile with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- include:
Malononitrile, benzylidene-: A closely related compound with similar structural features.
α-Cyanocinnamonitrile: Another compound with a similar chemical structure and reactivity.
Uniqueness
What sets propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- apart from these similar compounds is its unique combination of a phenyl group, methylene bridge, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
87698-96-2 |
|---|---|
Molekularformel |
C15H15N3 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-[(2-piperidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3/c16-11-13(12-17)10-14-6-2-3-7-15(14)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
FUENHOWAPWAUMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=CC=C2C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


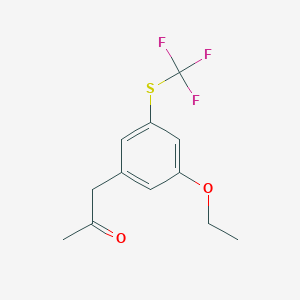
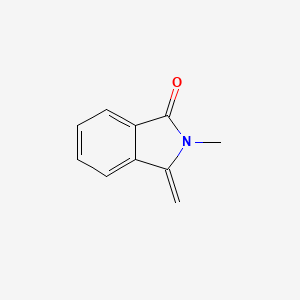
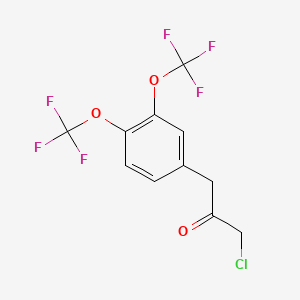
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
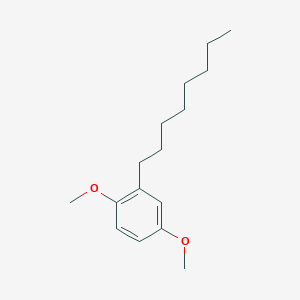
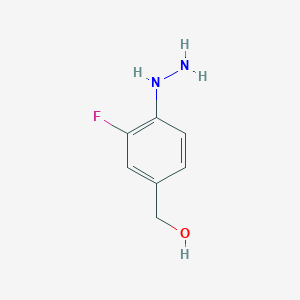
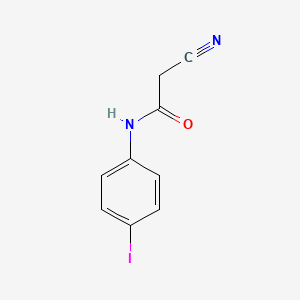
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
